

Application Notes and Protocols for R82913 In Vitro HIV-1 Inhibition Assay

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Compound of Interest

Compound Name: R82913

Cat. No.: B1678732

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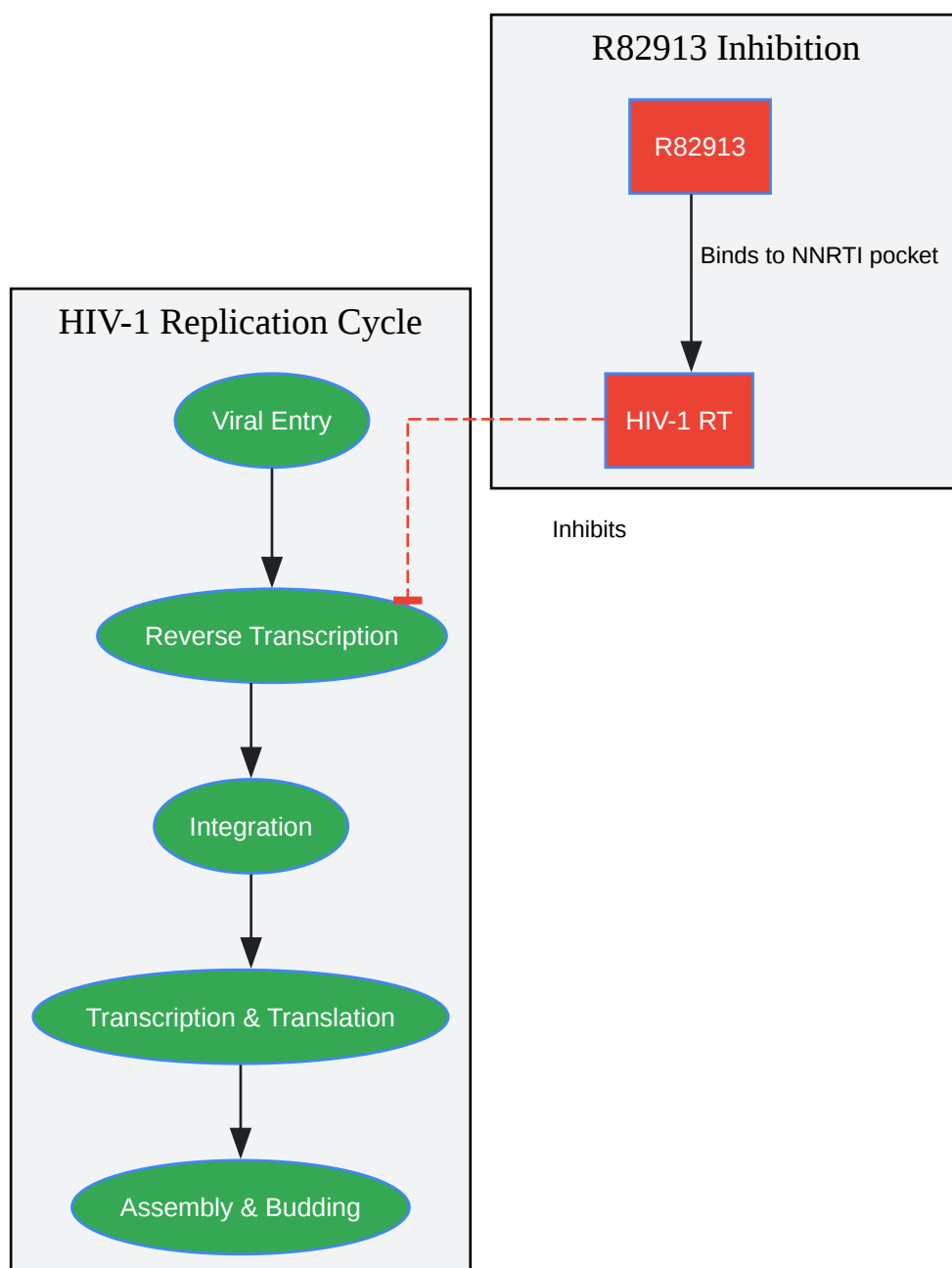
For Researchers, Scientists, and Drug Development Professionals

Introduction

R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).^{[1][2]} As a member of the TIBO (tetrahydroimidazo[4,5,1-jk][3][4]-benzodiazepin-2(1H)-thione) derivative family, **R82913** exhibits significant antiviral activity against various strains of HIV-1 by specifically targeting the reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.^{[3][5]} It demonstrates no inhibitory effect on HIV-2 replication or its reverse transcriptase.^{[3][5]} These application notes provide detailed protocols for assessing the in vitro anti-HIV-1 activity and cytotoxicity of **R82913**.

Mechanism of Action

R82913 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity required for the conversion of the viral RNA genome into double-stranded DNA. This action effectively halts the viral replication process at an early stage.



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Caption: Mechanism of **R82913** action on the HIV-1 replication cycle.

Quantitative Data for R82913

The following table summarizes the key in vitro inhibitory concentrations for **R82913** against HIV-1.

Parameter	Cell Line	Value	Reference
Median IC50	CEM cells	0.15 μ M	[1] [2] [3] [5]
ID50 (RT Assay)	-	0.01 μ M	[3] [5]
50% Cytotoxicity (CC50)	CEM cells	46 μ M	[3] [5]
Selectivity Index (SI)	CEM cells	>300	[3] [5]

IC50: 50% inhibitory concentration in cell culture. ID50: 50% inhibitory dose in an enzymatic assay. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/IC50).

Experimental Protocols

Cell-Based Anti-HIV-1 Assay in CEM Cells

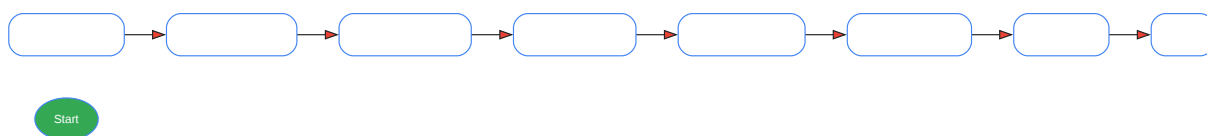
This protocol describes the determination of the 50% inhibitory concentration (IC50) of **R82913** in a human T-lymphoblastoid cell line (CEM) acutely infected with HIV-1. The readout for viral replication is the quantification of the HIV-1 p24 core antigen in the cell culture supernatant.

Materials:

- CEM cells
- HIV-1 laboratory strain (e.g., NL4-3)
- **R82913**
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
- 96-well flat-bottom microtiter plates
- HIV-1 p24 Antigen Capture ELISA kit
- Polybrene

Procedure:

- **Cell Preparation:** Culture CEM cells in RPMI 1640 medium at 37°C in a humidified 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before initiating the assay.
- **Compound Dilution:** Prepare a stock solution of **R82913** in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar.
- **Infection:** Pre-treat CEM cells (e.g., 1×10^5 cells/well) with Polybrene (2 µg/mL) for 30 minutes at 37°C. Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of approximately 0.01.
- **Treatment:** Immediately after infection, add the serially diluted **R82913** to the wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).
- **Incubation:** Incubate the plates for 6-7 days at 37°C in a humidified 5% CO₂ incubator.
- **p24 Quantification:** After the incubation period, centrifuge the plates to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the virus control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for the cell-based anti-HIV-1 assay.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the 50% inhibitory dose (ID₅₀) of **R82913** against purified HIV-1 RT.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- **R82913**
- Reverse Transcriptase Assay Kit (commercial kits are available and recommended)
- Poly(A) template and oligo(dT) primer or a heteropolymer template like ribosomal RNA^[3]
- Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive labeled dNTP)
- Assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT)

Procedure:

- Compound Dilution: Prepare serial dilutions of **R82913** in the assay buffer.
- Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the assay buffer, template/primer, and dNTPs.
- Inhibitor Addition: Add the diluted **R82913** to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT to each well.
- Incubation: Incubate the plate at 37°C for 1 hour.
- Detection: Stop the reaction and measure the incorporation of the labeled dNTP into the newly synthesized DNA strand according to the kit manufacturer's instructions. This may involve scintillation counting for radioactive labels or colorimetric/fluorometric detection for non-radioactive labels.

- Data Analysis: Calculate the percentage of RT inhibition for each **R82913** concentration relative to the positive control. Determine the ID50 value by plotting the percentage of inhibition against the log of the compound concentration.



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